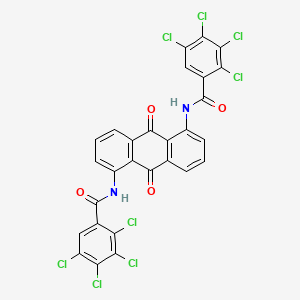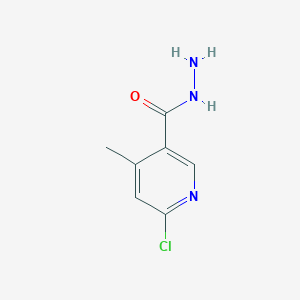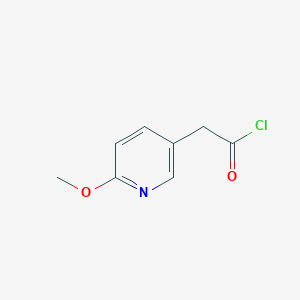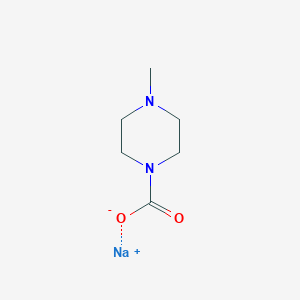
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both piperidine and pyrazole moieties. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the pyrazole ring is a five-membered heterocycle with two nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the alkylation of pyrazole with a piperidine derivative. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes. Industrial production methods may employ continuous flow reactors to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, often using reagents like alkyl halides or sulfonates.
Wissenschaftliche Forschungsanwendungen
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: The compound is utilized in the production of agrochemicals and as an intermediate in the synthesis of various fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine and pyrazole rings can mimic the structure of natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. This interaction can lead to the inhibition of enzyme activity or the activation of receptor-mediated signaling cascades.
Vergleich Mit ähnlichen Verbindungen
1-(2-(Piperidin-1-yl)ethyl)-1H-pyrazole-4-carboxylic acid can be compared to other piperidine and pyrazole derivatives:
Piperidine derivatives: Compounds like piperidine-4-carboxylic acid and 1-(2-(piperidin-1-yl)ethyl)piperidine share structural similarities but differ in their pharmacological profiles and applications.
Pyrazole derivatives: 1H-pyrazole-4-carboxylic acid and 3,5-dimethylpyrazole are examples of pyrazole derivatives with distinct chemical properties and uses.
The uniqueness of this compound lies in its combined piperidine and pyrazole moieties, which confer a unique set of chemical and biological activities.
Eigenschaften
Molekularformel |
C11H17N3O2 |
|---|---|
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
1-(2-piperidin-1-ylethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H17N3O2/c15-11(16)10-8-12-14(9-10)7-6-13-4-2-1-3-5-13/h8-9H,1-7H2,(H,15,16) |
InChI-Schlüssel |
LZOZPQYGIBSXBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCN2C=C(C=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,4-dichlorophenoxy)-3-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}propan-2-ol](/img/structure/B13125656.png)


![2'-[(9H-Fluoren-1-yl)carbamoyl][1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13125681.png)


![(3aR,8aS)-5-Ethoxy-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole](/img/structure/B13125697.png)

![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)




